N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,3-diphenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,3-diphenylpropanamide is a useful research compound. Its molecular formula is C29H27N5O3 and its molecular weight is 493.567. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Compounds containing furan, pyrazole, and pyrimidinone moieties, similar to the chemical structure , have been synthesized for various applications, including the development of new materials, pharmaceuticals, and agrochemicals. The versatility of these heterocyclic frameworks allows for the creation of compounds with potential antimicrobial, antifungal, anticancer, and antiviral properties (El-Azab et al., 2018).

Antimicrobial and Antiviral Activities

Several studies have focused on the antimicrobial and antiviral potentials of compounds incorporating furan and pyrazole derivatives. For instance, furan-based compounds have been evaluated for their effectiveness against various strains of bacteria and viruses, suggesting that the structural elements in N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,3-diphenylpropanamide could be leveraged for similar applications (Stephens et al., 2001).

Catalytic and Chemical Reactivity Studies

The study of novel heterocyclic compounds often includes investigations into their catalytic properties and chemical reactivity. This research can lead to the discovery of new reactions and the development of new synthetic methodologies that could be applicable to the synthesis of complex molecules, including pharmaceuticals and materials (Narita et al., 1971).

Potential Applications in Drug Discovery

The structural complexity and the presence of multiple heterocyclic rings in compounds like this compound make them interesting candidates for drug discovery efforts. These molecules could be used as scaffolds for the development of new therapeutic agents targeting a wide range of diseases, due to their potential for exhibiting diverse biological activities (Ismail et al., 2004).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the pyrazole ring, the dihydropyrimidine ring, and the amide bond. The pyrazole ring is synthesized using a reaction between furan-2-carboxylic acid and 3-methyl-1-phenyl-1H-pyrazol-5-amine. The dihydropyrimidine ring is synthesized using a reaction between 4-isopropyl-6-oxo-1,6-dihydropyrimidine-2-carbaldehyde and urea. The amide bond is formed using a reaction between the pyrazole and dihydropyrimidine intermediates and 3,3-diphenylpropanoic acid chloride.", "Starting Materials": [ "Furan-2-carboxylic acid", "3-methyl-1-phenyl-1H-pyrazol-5-amine", "4-isopropyl-6-oxo-1,6-dihydropyrimidine-2-carbaldehyde", "Urea", "3,3-diphenylpropanoic acid chloride" ], "Reaction": [ "Step 1: Synthesis of pyrazole ring - Reaction between furan-2-carboxylic acid and 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of a coupling agent such as EDC or DCC to form N-(3-(furan-2-yl)-1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazol-5-yl)acetamide.", "Step 2: Synthesis of dihydropyrimidine ring - Reaction between 4-isopropyl-6-oxo-1,6-dihydropyrimidine-2-carbaldehyde and urea in the presence of a catalyst such as ammonium acetate to form 4-isopropyl-6-oxo-1,6-dihydropyrimidine-2-carboxamide.", "Step 3: Formation of amide bond - Reaction between the pyrazole and dihydropyrimidine intermediates and 3,3-diphenylpropanoic acid chloride in the presence of a coupling agent such as EDC or DCC to form N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,3-diphenylpropanamide." ] } | |

CAS No. |

1207039-50-6 |

Molecular Formula |

C29H27N5O3 |

Molecular Weight |

493.567 |

IUPAC Name |

N-[5-(furan-2-yl)-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,3-diphenylpropanamide |

InChI |

InChI=1S/C29H27N5O3/c1-19(2)23-18-28(36)32-29(30-23)34-26(17-24(33-34)25-14-9-15-37-25)31-27(35)16-22(20-10-5-3-6-11-20)21-12-7-4-8-13-21/h3-15,17-19,22H,16H2,1-2H3,(H,31,35)(H,30,32,36) |

InChI Key |

WLDRXODPODUBBJ-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-2-((4-fluorophenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2563191.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2563194.png)

![3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B2563197.png)

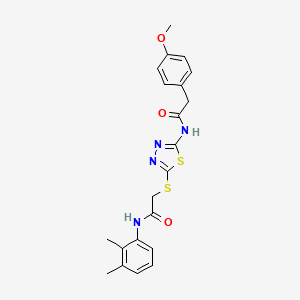

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2563199.png)

![2-(4-methylbenzoyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2563200.png)

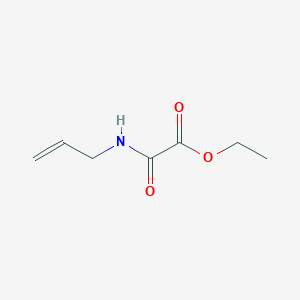

![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-phenyloxamide](/img/structure/B2563205.png)

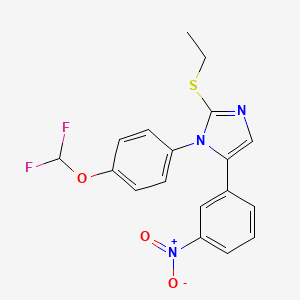

![1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B2563207.png)